

Spectral Analysis of 1-Chloroethyl Isopropyl Carbonate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Chloroethyl Isopropyl Carbonate*

Cat. No.: *B1631337*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **1-Chloroethyl Isopropyl Carbonate** (CAS No. 98298-66-9), a key intermediate in pharmaceutical and fine chemical synthesis.^{[1][2]} Due to the limited availability of published experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

- IUPAC Name: 1-chloroethyl propan-2-yl carbonate^[3]
- Molecular Formula: C₆H₁₁ClO₃^[4]
- Molecular Weight: 166.60 g/mol ^[5]
- Appearance: Colorless to almost colorless clear liquid^[6]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of **1-Chloroethyl Isopropyl Carbonate** are detailed below.

2.1. Predicted ^1H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~6.4	Quartet (q)	1H	-O-CH(Cl)-CH ₃
b	~4.9	Septet (sept)	1H	-O-CH(CH ₃) ₂
c	~1.8	Doublet (d)	3H	-O-CH(Cl)-CH ₃
d	~1.3	Doublet (d)	6H	-O-CH(CH ₃) ₂

Note: Predicted chemical shifts are based on standard functional group ranges and analysis of similar structures.

2.2. Predicted ^{13}C NMR Data

The carbon-13 NMR spectrum is anticipated to display five unique signals, as each carbon atom resides in a distinct chemical environment.

Signal	Predicted Chemical Shift (δ , ppm)	Assignment
1	~153	C=O (Carbonyl)
2	~85	-O-CH(Cl)-CH ₃
3	~73	-O-CH(CH ₃) ₂
4	~25	-O-CH(Cl)-CH ₃
5	~21	-O-CH(CH ₃) ₂

Note: Predicted chemical shifts are based on established correlation tables and spectral data of related compounds.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Chloroethyl Isopropyl Carbonate** is expected to show characteristic absorption bands for the carbonate and alkyl halide groups.

Frequency Range (cm ⁻¹)	Intensity	Functional Group Assignment
~2980-2940	Medium-Strong	C-H (Alkyl) Stretch
~1775-1750	Strong	C=O (Carbonate) Stretch
~1260-1200	Strong	C-O (Ester) Stretch
~800-600	Medium-Strong	C-Cl Stretch

Note: These are expected frequency ranges and may vary slightly based on experimental conditions.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-Chloroethyl Isopropyl Carbonate**, the mass spectrum would be characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/z	Predicted Fragment Ion	Significance
166/168	[C ₆ H ₁₁ ClO ₃] ⁺	Molecular Ion (M ⁺)
123/125	[M - CH ₃ -CH] ⁺	Loss of ethyl group
103	[M - OCH(CH ₃) ₂] ⁺	Loss of isopropoxy group
63/65	[CH ₃ CHCl] ⁺	Chloroethyl fragment
43	[CH(CH ₃) ₂] ⁺	Isopropyl cation (likely base peak)

Note: The m/z values represent the mass-to-charge ratio. The presence of two peaks separated by 2 m/z units for chlorine-containing fragments is a key diagnostic feature.

Experimental Protocols

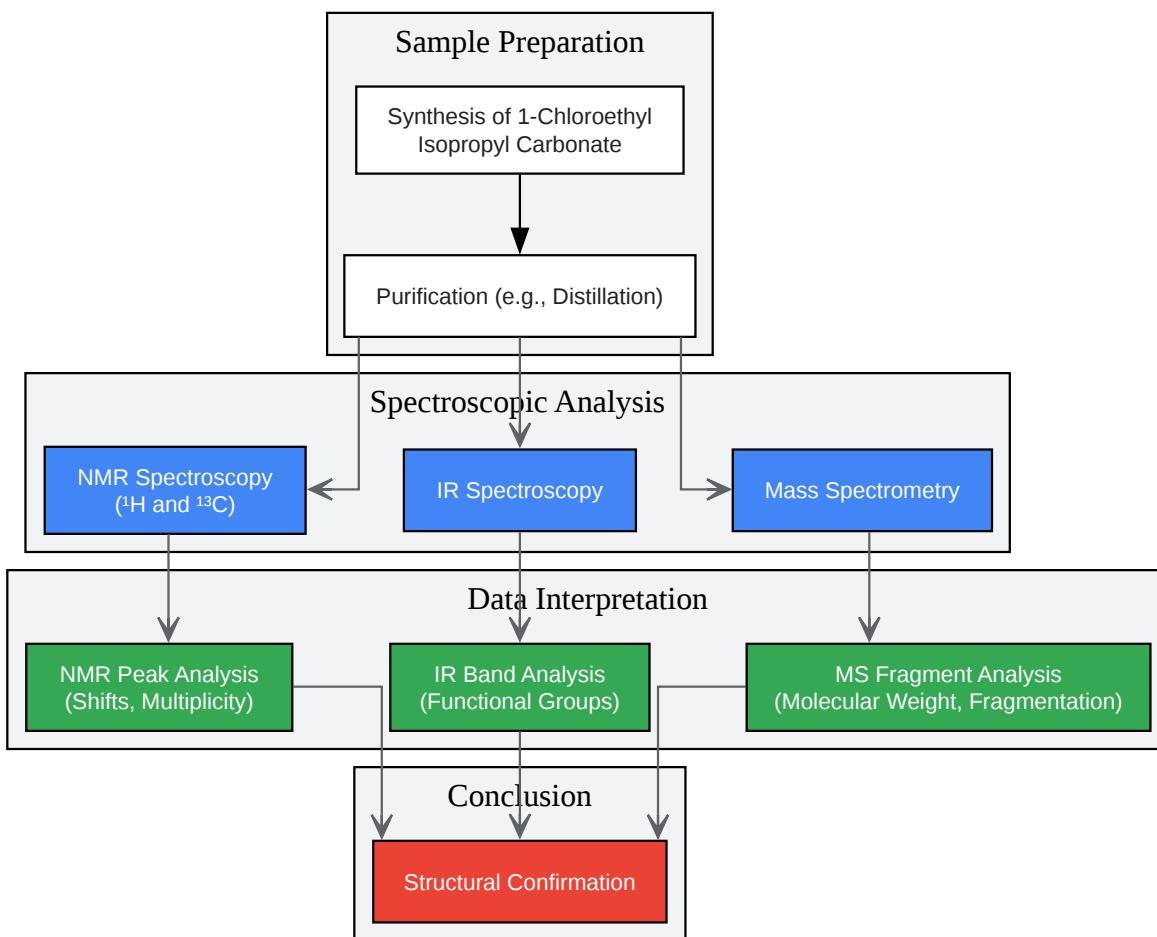
While specific experimental details for this compound are not widely published, standard protocols for obtaining spectral data are as follows:

5.1. NMR Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: The compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube.
- Reference Standard: Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Standard pulse sequences are used to acquire both ^1H and $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectra.

5.2. IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.


5.3. Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Ionization (EI) is a common method for generating fragments.

- Data Acquisition: The instrument is set to scan a mass range appropriate for the compound, for instance, m/z 35-200.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Chloroethyl Isopropyl Carbonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, spectral acquisition, and structural confirmation of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. framochem.com [framochem.com]
- 2. 1-Chloroethyl Isopropyl Carbonate [anshulchemicals.com]
- 3. 1-Chloroethyl Isopropyl Carbonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 98298-66-9 | 1-Chloroethyl isopropyl carbonate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. 1-Chloroethyl Isopropyl Carbonate | 98298-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1-Chloroethyl Isopropyl Carbonate | 98298-66-9 | TCI EUROPE N.V. [tcichemicals.com]
- To cite this document: BenchChem. [Spectral Analysis of 1-Chloroethyl Isopropyl Carbonate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631337#spectral-data-for-1-chloroethyl-isopropyl-carbonate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com